1-Ethoxy-4-(ethylsulfanyl)but-2-yne
Description
Properties
CAS No. |
14272-29-8 |
|---|---|
Molecular Formula |
C8H14OS |
Molecular Weight |
158.26 g/mol |
IUPAC Name |
1-ethoxy-4-ethylsulfanylbut-2-yne |
InChI |
InChI=1S/C8H14OS/c1-3-9-7-5-6-8-10-4-2/h3-4,7-8H2,1-2H3 |
InChI Key |
UWWHBABBWMAFKT-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC#CCSCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Ethylsulfanyl-Containing Compounds
Ethylsulfanyl groups are known to enhance radical scavenging activity due to sulfur’s redox-active nature. For example:
- Thiosemicarbazide derivatives (e.g., compound 3 from ): Exhibited exceptional antioxidant activity in DPPH (IC₅₀ = 0.22 µg/mL) and FRAP (3054 µM/100 g) assays, outperforming ascorbic acid .
- 2-(Ethylsulfanyl)benzohydrazide derivatives : Demonstrated radical scavenging via triazole ring formation, with IC₅₀ values comparable to gallic acid (1.08–0.74 µg/mL) .
Key Difference : 1-Ethoxy-4-(ethylsulfanyl)but-2-yne lacks the aromatic or heterocyclic systems present in these analogs, which may reduce its antioxidant efficacy but improve alkyne-specific reactivity (e.g., click chemistry).
Ethoxy-Containing Compounds
Ethoxy groups influence solubility and electronic properties. For instance:
- Fluorinated quinazolinones (e.g., compound 7 from ): Synthesized via [3+3] heterocyclization, these compounds leverage ethoxy-like substituents for stability in medicinal chemistry applications .
- α,β-Unsaturated ketones with thiourea : Ethoxy analogs are used in cyclization reactions to form pyrimidine derivatives, highlighting their role as electron-withdrawing groups .
Table 1: Comparative Analysis of Key Compounds
Industrial and Research Implications
- Antioxidant Potential: While ethylsulfanyl analogs show promise, the alkyne core of 1-Ethoxy-4-(ethylsulfanyl)but-2-yne may limit bioavailability, necessitating derivatization for biological applications .
- Market Relevance : But-2-yne derivatives are industrially significant (e.g., polymer precursors), though specific data on this compound remains sparse .
Q & A
Q. What advanced techniques elucidate the compound’s solid-state structure and polymorphism?
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